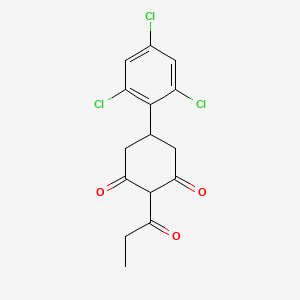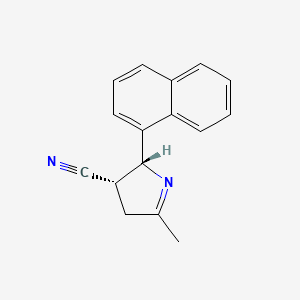
4,4'-Dinitro-1,1'-bi(cyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dinitro-1,1’-bi(cyclohexane) is an organic compound characterized by two cyclohexane rings connected at the 1,1’ positions, each bearing a nitro group at the 4,4’ positions. This compound belongs to the class of substituted cyclohexanes, which are known for their unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dinitro-1,1’-bi(cyclohexane) typically involves nitration reactions. One common method is the nitration of 1,1’-bi(cyclohexane) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4,4’ positions.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Dinitro-1,1’-bi(cyclohexane) may involve continuous flow nitration processes. These processes are designed to optimize yield and purity while minimizing the formation of byproducts. The use of catalysts and advanced reaction monitoring techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Dinitro-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products Formed:
Reduction: The major product is 4,4’-diamino-1,1’-bi(cyclohexane).
Substitution: Depending on the substituent introduced, various substituted cyclohexane derivatives can be formed.
Applications De Recherche Scientifique
4,4’-Dinitro-1,1’-bi(cyclohexane) has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving nitro group reduction and its biological implications.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-Dinitro-1,1’-bi(cyclohexane) primarily involves its nitro groups. These groups can undergo reduction to form amino groups, which can then interact with various biological molecules. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
4,4’-Diamino-1,1’-bi(cyclohexane): The reduced form of 4,4’-Dinitro-1,1’-bi(cyclohexane).
4,4’-Dinitro-1,1’-bi(cyclohexyl): A similar compound with different substituents.
Propriétés
Numéro CAS |
89905-83-9 |
|---|---|
Formule moléculaire |
C12H20N2O4 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
1-nitro-4-(4-nitrocyclohexyl)cyclohexane |
InChI |
InChI=1S/C12H20N2O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h9-12H,1-8H2 |
Clé InChI |
FPNGQGKZSOWYEA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2CCC(CC2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


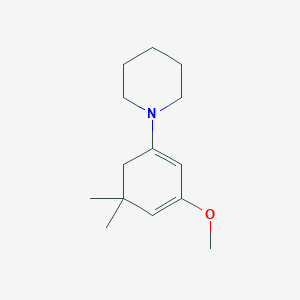
![1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid](/img/structure/B14379709.png)
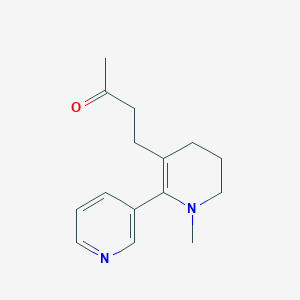


oxophosphanium](/img/structure/B14379739.png)
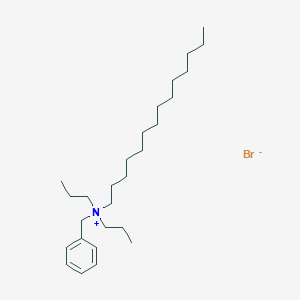

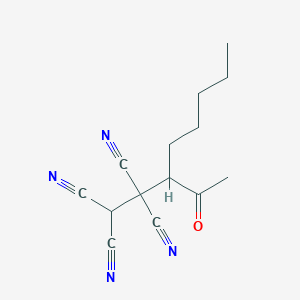
![4-[2-(4-Pentylphenyl)ethyl]benzonitrile](/img/structure/B14379759.png)
![2-[(Diphosphonomethyl)sulfanyl]benzoic acid](/img/structure/B14379763.png)
